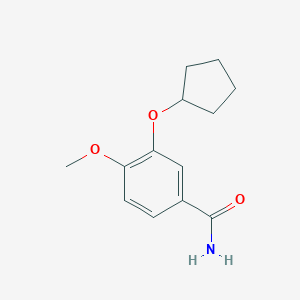

3-(cyclopentyloxy)-4-methoxybenzamide

Descripción

BenchChem offers high-quality 3-(cyclopentyloxy)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(cyclopentyloxy)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-cyclopentyloxy-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYVPADOZOGKLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)OC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381391 |

Source

|

| Record name | 3-cyclopentyloxy-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158429-58-4 |

Source

|

| Record name | 3-cyclopentyloxy-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust and scalable synthetic pathway for 3-(cyclopentyloxy)-4-methoxybenzamide, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring a thorough understanding of the synthesis. The guide details a three-step process commencing with the Williamson ether synthesis to form 3-(cyclopentyloxy)-4-methoxybenzaldehyde, followed by its oxidation to the corresponding carboxylic acid, and culminating in the formation of the target benzamide. Each step is meticulously described with a focus on optimizing reaction conditions, ensuring safety, and maximizing yield and purity.

Introduction: Significance of 3-(cyclopentyloxy)-4-methoxybenzamide

3-(cyclopentyloxy)-4-methoxybenzamide and its derivatives are of significant interest in medicinal chemistry. Notably, this scaffold is a core component of potent phosphodiesterase type IV (PDE4) inhibitors, such as Piclamilast.[1] PDE4 inhibitors have shown therapeutic potential in the treatment of inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). The synthesis of high-purity 3-(cyclopentyloxy)-4-methoxybenzamide is therefore a critical step in the discovery and development of new therapeutics targeting this enzyme class. This guide presents a validated and efficient synthetic route, providing the scientific community with a reliable methodology.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 3-(cyclopentyloxy)-4-methoxybenzamide, suggests a straightforward disconnection at the amide bond. This leads to the precursor 3-(cyclopentyloxy)-4-methoxybenzoic acid and a suitable amine. The benzoic acid can be derived from the corresponding benzaldehyde, which in turn can be synthesized from a commercially available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde), through an etherification reaction.

This three-step forward synthesis is advantageous due to the accessibility of starting materials, the robustness of the chosen reactions, and the potential for large-scale production.

Figure 2: Reaction scheme for the Williamson ether synthesis.

Experimental Protocol:

-

To a solution of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (0.36 mol) in absolute ethanol (400 mL), add potassium hydroxide (0.72 mol). [2]2. Add potassium iodide (0.01 mol) as a catalyst to facilitate the reaction.

-

Add cyclopentyl bromide (0.72 mol) to the mixture. [2]4. Heat the reaction mixture to reflux for 48 hours. [2]5. After cooling to room temperature, concentrate the mixture to a syrup.

-

Dissolve the residue in ethyl acetate (500 mL) and wash sequentially with water (100 mL), dilute hydrochloric acid (50 mL), saturated sodium bicarbonate solution (100 mL), and saturated sodium chloride solution (50 mL). [2]7. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel using a mixture of ethyl ether and hexane as the eluent to obtain analytically pure 3-(cyclopentyloxy)-4-methoxybenzaldehyde as an oil. [2]

Reagent/Solvent Molar Mass ( g/mol ) Amount (mol) Volume/Mass 3-hydroxy-4-methoxybenzaldehyde 152.15 0.36 54.9 g Potassium Hydroxide 56.11 0.72 40.4 g Potassium Iodide 166.00 0.01 1.0 g Cyclopentyl Bromide 149.04 0.72 77.0 mL | Absolute Ethanol | 46.07 | - | 400 mL |

Table 1: Reagents and quantities for the synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

Step 2: Oxidation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde to 3-(cyclopentyloxy)-4-methoxybenzoic Acid

The second step involves the oxidation of the aldehyde functional group to a carboxylic acid. Various oxidizing agents can be employed for this transformation. [3][4]A robust and scalable method utilizes hydrogen peroxide in an aqueous alkaline medium, which is an environmentally benign and cost-effective option. [1][5]

Sources

Technical Deep Dive: 3-(Cyclopentyloxy)-4-methoxybenzamide & Piclamilast

The following technical guide details the biological activity, pharmacophore analysis, and experimental utility of 3-(cyclopentyloxy)-4-methoxybenzamide and its optimized derivative, Piclamilast .

A Pharmacophore Analysis of Second-Generation PDE4 Inhibitors

Executive Summary

3-(cyclopentyloxy)-4-methoxybenzamide (CAS: 158429-58-4) represents the core pharmacophore for a class of potent phosphodiesterase 4 (PDE4) inhibitors known as "second-generation" benzamides. While the primary amide itself serves as a synthetic intermediate or weak inhibitor, its N-substituted derivative, Piclamilast (RP 73401) , is a nanomolar-potency drug candidate designed to treat inflammatory respiratory diseases like asthma and COPD.[1]

This guide analyzes the biological activity of this scaffold, explaining how the 3-cyclopentyloxy-4-methoxy motif anchors the molecule in the PDE4 active site, and why the N-substitution is critical for biological efficacy.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Distinct differentiation between the primary scaffold and the active drug candidate is required for accurate experimental design.[1]

| Feature | Primary Scaffold | Active Drug Candidate (Piclamilast) |

| Chemical Name | 3-(cyclopentyloxy)-4-methoxybenzamide | 3-(cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide |

| CAS Number | 158429-58-4 | 144035-83-6 |

| Molecular Weight | 235.28 g/mol | 381.25 g/mol |

| Primary Role | Synthetic Intermediate / Pharmacophore Core | Potent PDE4 Inhibitor (IC50 ~1–16 nM) |

| Solubility | Low (Water), High (DMSO, Ethanol) | Low (Water), High (DMSO) |

Senior Scientist Insight: When sourcing materials for biological assays, ensure you are using Piclamilast (RP 73401) if the goal is to observe potent PDE4 inhibition.[1] The primary amide (CAS 158429-58-4) lacks the critical pyridine "toe-hold" interaction required for high-affinity binding, resulting in significantly lower potency (micromolar range).

Pharmacodynamics: Mechanism of Action

The biological activity of this benzamide class is driven by the selective inhibition of Phosphodiesterase 4 (PDE4) , the primary enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in immune cells (eosinophils, neutrophils, macrophages).[1]

Structure-Activity Relationship (SAR)

The high potency of this scaffold relies on three specific molecular interactions within the PDE4 active site:

-

Cyclopentyloxy Group: Occupies the hydrophobic pocket (specifically the High-Affinity Rolipram Binding Site, HARBS), displacing water and increasing entropy.[1]

-

Methoxy Group: Mimics the hydrogen-bonding capability of the catechol moiety found in the native substrate (cAMP).

-

Dichloropyridine Ring (Piclamilast specific): Forms a critical

-stacking interaction or hydrogen bond with residues deep in the catalytic pocket (e.g., Gln369), boosting affinity from micromolar (primary amide) to picomolar levels.[1]

Signaling Pathway Visualization

The following diagram illustrates how inhibition of PDE4 leads to the suppression of inflammatory cytokines.[1]

Figure 1: Mechanism of Action.[1][2][3][4] Piclamilast prevents cAMP hydrolysis, maintaining high intracellular cAMP levels which suppress inflammatory cytokine release.[1]

Biological Activity Data

The following data summarizes the potency of the optimized derivative (Piclamilast) compared to the first-generation inhibitor, Rolipram.

In Vitro Potency (IC50)

| Target Isoform | Piclamilast (RP 73401) | Rolipram (Reference) | Biological Relevance |

| PDE4 (Eosinophil) | 1 – 2 nM | ~1000 nM | Primary target for asthma/COPD. |

| PDE4 (Pig Aorta) | 16 nM | ~2500 nM | Smooth muscle relaxation. |

| PDE1, 2, 3, 5 | > 10,000 nM | > 10,000 nM | High selectivity prevents cardiovascular side effects (PDE3).[1] |

In Vivo Efficacy[1][10][11]

-

Bronchospasm: Inhibits histamine-induced bronchoconstriction in guinea pigs (ED50 = 0.03 mg/kg, p.o.).[1]

-

Inflammation: Inhibits eosinophil infiltration in allergic models (ED50 = 0.1 mg/kg).

-

Emesis (Side Effect): While more potent, Piclamilast still retains emetic potential (vomiting) due to inhibition of PDE4D in the central nervous system, a common limitation of this chemical class.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

For researchers needing to synthesize the benzamide core or derivatives.[1]

-

Alkylation: React Isovanillin (3-hydroxy-4-methoxybenzaldehyde) with cyclopentyl bromide and K₂CO₂ in DMF at 60°C.

-

Yield: ~90% of 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

-

-

Oxidation: Treat the aldehyde with sulfamic acid and sodium chlorite (NaClO₂) in aqueous acetone to yield 3-(cyclopentyloxy)-4-methoxybenzoic acid .

-

Activation: Reflux the acid in thionyl chloride (SOCl₂) to generate the acid chloride.

-

Amidation:

-

For Primary Amide: React acid chloride with aqueous ammonia (NH₄OH).

-

For Piclamilast: React acid chloride with 4-amino-3,5-dichloropyridine and NaH in THF.

-

Protocol B: PDE4 Enzymatic Inhibition Assay

Standard validation protocol for determining IC50.[1]

Materials:

-

Recombinant PDE4B or PDE4D enzyme (human).

-

Substrate: [³H]-cAMP (Amersham/GE Healthcare).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.[1]

-

Snake Venom (Crotalus atrox) for nucleotidase activity.

Workflow:

-

Preparation: Dilute Piclamilast in DMSO (stock 10 mM) to serial concentrations (0.1 nM – 10 µM).

-

Incubation: Mix enzyme + inhibitor + [³H]-cAMP in 96-well plate. Incubate at 30°C for 30 mins.

-

Termination: Boil plate for 2 mins to stop PDE4 activity.

-

Conversion: Add Snake Venom (nucleotidase) to convert [³H]-AMP to [³H]-Adenosine. Incubate 15 mins.

-

Separation: Use ion-exchange resin (Dowex) to bind unreacted [³H]-cAMP. Elute [³H]-Adenosine.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Figure 2: High-Throughput Screening Workflow for PDE4 Inhibition.

Safety & Toxicology

-

Emetic Potential: The primary safety concern for this class is emesis.[1] Piclamilast is highly emetic in ferrets and dogs, mediated by PDE4D inhibition in the area postrema.[1]

-

Vasculitis: High doses in rats have shown potential for mesenteric vasculitis, a class effect of PDE4 inhibitors.[1]

-

Handling: The compound is an irritant.[1] Use standard PPE (gloves, goggles) and handle in a fume hood.[1]

References

-

Ashton, M. J., et al. (1994).[1] "Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues." Journal of Medicinal Chemistry.

-

Montana, J. G., et al. (1998).[1] "PDE4 Inhibitors: The Status of the Fourth Generation." Annual Reports in Medicinal Chemistry.

-

Raeburn, D., et al. (1994).[1] "Anti-inflammatory and bronchodilator properties of RP 73401, a novel and selective phosphodiesterase Type IV inhibitor."[1][5] British Journal of Pharmacology.[1]

-

PubChem Compound Summary. (2025). "Piclamilast (CID 154575)."[6] National Center for Biotechnology Information.[1]

-

ChemicalBook. (2025). "3-(Cyclopentyloxy)-4-methoxybenzamide CAS 158429-58-4."[7]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piclamilast | 144035-83-6 [chemicalbook.com]

- 5. Piclamilast | C18H18Cl2N2O3 | CID 154575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SID 46515100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 158429-58-4 Cas No. | 3-Cyclopentyloxy-4-methoxybenzamide | Matrix Scientific [matrixscientific.com]

Technical Guide: Structure-Activity Relationship of 3-(cyclopentyloxy)-4-methoxybenzamide

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological profile of the 3-(cyclopentyloxy)-4-methoxybenzamide scaffold. This class of molecules represents a cornerstone in "Second Generation" PDE4 inhibitors, evolved to overcome the metabolic instability of Rolipram while maximizing anti-inflammatory potency.

Executive Summary

The 3-(cyclopentyloxy)-4-methoxybenzamide motif acts as a privileged pharmacophore for the inhibition of Phosphodiesterase-4 (PDE4) , an enzyme critical in regulating intracellular cAMP levels. While the core catechol ether moiety mimics the binding of the archetype inhibitor Rolipram, the benzamide functionality introduces a versatile "handle" for optimizing solubility, potency, and isoform selectivity.

This guide analyzes the transition from the primary benzamide scaffold to high-potency derivatives like Piclamilast (RP 73401) , dissecting the molecular interactions that drive picomolar affinity and the therapeutic window challenges (emesis) that define this chemical class.

Molecular Architecture & Binding Mode

To understand the SAR, one must first visualize the PDE4 active site, which is divided into three distinct regions: the Q1 pocket , the Q2 pocket , and the Metal-Binding Pocket (M-Pocket) .

The Pharmacophore Map

The 3-(cyclopentyloxy)-4-methoxybenzamide structure engages these pockets as follows:

-

4-Methoxy Group (Q1 Pocket): This group is strictly constrained. It forms a hydrogen bond with the backbone of a conserved Glutamine residue (e.g., Gln369 in PDE4D). Steric bulk larger than a methoxy group typically abolishes activity here.

-

3-Cyclopentyloxy Group (Q2 Pocket): This hydrophobic pocket accommodates larger alkyl or cycloalkyl groups. The cyclopentyl ring provides optimal van der Waals contacts, sealing the hydrophobic cleft.

-

Benzamide Moiety: The amide linker positions the distal aryl group (in derivatives) toward the solvent-accessible region or the metal pocket, often forming a "clamp" mechanism over the active site.

Visualization: SAR Logic Map

The following diagram illustrates the functional zones of the molecule.

Figure 1: Functional decomposition of the 3-(cyclopentyloxy)-4-methoxybenzamide scaffold mapping chemical groups to PDE4 active site pockets.

Detailed Structure-Activity Relationships (SAR)

The Catechol Ether "Anchor"

The 3,4-dialkoxyphenyl substructure is the non-negotiable anchor of the molecule.

-

3-Position (Cyclopentyloxy): This group is optimized for the large, hydrophobic Q2 pocket. Replacing the cyclopentyl ring with smaller groups (methyl, ethyl) drastically reduces potency (100-fold loss). Replacing it with a cyclopropylmethoxy group (as in Roflumilast) maintains potency but alters the metabolic profile.

-

4-Position (Methoxy): This group must remain small. It occupies the Q1 pocket, which is sterically restricted. Attempts to expand this to an ethoxy or isopropoxy group usually result in a clash with the enzyme backbone, breaking the critical hydrogen bond with the invariant Glutamine.

The Benzamide "Linker" & N-Substitution

The primary amide (

The Piclamilast Optimization Case Study:

-

Modification: Introduction of a 3,5-dichloropyridin-4-yl group on the amide nitrogen.

-

Effect: Potency increases from

to -

Mechanism: The electron-deficient pyridine ring engages in

-stacking interactions, while the chlorine atoms may interact with specific residues near the metal binding site, effectively "locking" the inhibitor in the active site.

Table 1: SAR Comparison of Benzamide Derivatives

| Compound | R1 (Pos 3) | R2 (Pos 4) | N-Substituent (Amide) | PDE4 IC50 (nM) | Notes |

| Core Scaffold | Cyclopentyloxy | Methoxy | -H (Primary Amide) | ~1,200 | Moderate activity; starting point. |

| Piclamilast | Cyclopentyloxy | Methoxy | 3,5-dichloropyridin-4-yl | 0.5 - 5.0 | High potency; "Gold Standard" binder. |

| Rolipram | Cyclopentyloxy | Methoxy | (Pyrrolidinone ring) | ~200 | Different scaffold, shown for reference. |

| Analogue A | Methoxy | Methoxy | 3,5-dichloropyridin-4-yl | >10,000 | Loss of Q2 hydrophobic interaction. |

| Analogue B | Cyclopentyloxy | Ethoxy | 3,5-dichloropyridin-4-yl | >5,000 | Steric clash in Q1 pocket. |

Mechanistic Signaling Pathways

Inhibiting PDE4 with a benzamide prevents the hydrolysis of cAMP. This accumulation of cAMP triggers a phosphorylation cascade that results in broad anti-inflammatory effects.

Key Pathway Steps:

-

Inhibition: Benzamide binds PDE4 catalytic domain.

-

Accumulation: cAMP levels rise in the cytosol.

-

Activation: cAMP binds the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

-

Effect: PKA phosphorylates CREB (cAMP Response Element Binding protein) and inhibits NF-

B signaling, reducing the transcription of inflammatory cytokines (TNF-

Figure 2: Signal transduction pathway initiated by PDE4 inhibition leading to anti-inflammatory gene expression.

Experimental Protocols: Synthesis & Assay

Synthesis of the Benzamide Core

The synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide derivatives typically proceeds from Isovanillin (3-hydroxy-4-methoxybenzaldehyde). This route is robust and scalable.[1][2]

Protocol:

-

Etherification (Q2 Pocket Formation):

-

Oxidation (Aldehyde to Acid):

-

Reagents:

, -

Conditions: Room temperature, 2 hours.

-

Note: Avoids over-oxidation or chlorination side products common with harsher oxidants.

-

-

Amide Coupling (Warhead Attachment):

-

Reagents: Thionyl chloride (

) to form acid chloride, followed by addition of the amine (e.g., 4-amino-3,5-dichloropyridine) and a base (NaH or Pyridine). -

Conditions: Reflux for acid chloride;

to RT for coupling.

-

Figure 3: Synthetic workflow for the production of 3-(cyclopentyloxy)-4-methoxybenzamide derivatives.

PDE4 Inhibition Assay (Self-Validating Protocol)

To ensure data trustworthiness, use a Scintillation Proximity Assay (SPA) .

-

Principle: PDE4 hydrolyzes

-cAMP to -

Validation:

-

Positive Control: Rolipram (

) should show >95% inhibition. -

Negative Control: DMSO vehicle only (0% inhibition).

-

Z-Factor: Must be > 0.5 for the assay to be considered statistically robust.

-

Therapeutic & Toxicology Profile

Efficacy

Benzamide PDE4 inhibitors are potent anti-inflammatories, effective in models of COPD (Chronic Obstructive Pulmonary Disease) and Asthma . They reduce neutrophil degranulation and eosinophil infiltration.

The "Emesis" Challenge

The major limiting factor for this class is emesis (vomiting).

-

Cause: Inhibition of PDE4D subtype in the area postrema of the brainstem.

-

SAR Implication: The 3-(cyclopentyloxy)-4-methoxybenzamide core (especially Piclamilast) is highly emetic because it does not discriminate sufficiently between the anti-inflammatory PDE4B subtype and the emetic PDE4D subtype.

-

Modern Strategy: Newer SAR efforts focus on allosteric modulation or reducing brain penetrance to mitigate this side effect.

References

-

Ashton, M. J., et al. (1994). "Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues." Journal of Medicinal Chemistry.

-

Burnouf, C., et al. (2000). "Piclamilast: A Potent and Selective Inhibitor of Phosphodiesterase 4." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. "Piclamilast (CID 154575)."[7] National Center for Biotechnology Information.

-

Houslay, M. D., et al. (2005). "PDE4 Inhibitors: Structural Properties and Therapeutic Potential." Drug Discovery Today.

-

Press, N. J., & Banner, K. H. (2009). "PDE4 Inhibitors - A Review of the Current Field." Progress in Medicinal Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BindingDB BDBM14368 3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-[1-(4-methoxy-benzyloxy)-1-methyl-ethyl]-3H-purin-6-ylamine::3-{[3-(cyclopentyloxy)-4-methoxyphenyl]methyl}-8-{2-[(4-methoxyphenyl)methoxy]propan-2-yl}-3H-purin-6-amine::V11294 Analogue 5d [w.bindingdb.org]

- 7. Piclamilast - Wikipedia [en.wikipedia.org]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 3-(Cyclopentyloxy)-4-methoxybenzamide and its Analogs in Phosphodiesterase 4 Inhibition

Abstract

The 3-(cyclopentyloxy)-4-methoxybenzamide scaffold has emerged as a cornerstone in the design of potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme class critically implicated in inflammatory and neurological disorders. This technical guide provides an in-depth analysis of the discovery and development trajectory of this privileged chemical architecture. We will dissect the causal chain from the initial recognition of the 3-(cyclopentyloxy)-4-methoxyphenyl moiety as a key pharmacophore to the nuanced structure-activity relationship (SAR) studies that have refined its therapeutic potential. This document will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the medicinal chemistry, pharmacology, and synthetic strategies underpinning this important class of compounds.

Introduction: The Genesis of a Key Pharmacophore

The quest for novel therapeutics for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as neurodegenerative conditions like Alzheimer's disease, has led to a focused investigation of the phosphodiesterase (PDE) enzyme superfamily.[1] Among these, PDE4, which specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), has been a particularly compelling target.[2] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses inflammatory responses and modulates neuronal function.[3][4]

The seminal discovery of the therapeutic potential of PDE4 inhibitors was exemplified by rolipram, a compound characterized by a 3-(cyclopentyloxy)-4-methoxyphenyl group.[5] While rolipram's clinical development was hampered by side effects such as nausea and emesis, its chemical blueprint provided a foundational pharmacophore for subsequent drug discovery endeavors.[5] The 3-(cyclopentyloxy)-4-methoxybenzamide scaffold retains the key catechol-like ether structure of rolipram, which is crucial for high-affinity binding to the active site of PDE4, while offering a versatile platform for synthetic modification to enhance potency, selectivity, and drug-like properties.

Medicinal Chemistry: Decoding the Structure-Activity Relationship

The development of potent and selective PDE4 inhibitors based on the 3-(cyclopentyloxy)-4-methoxybenzamide scaffold has been a testament to the power of iterative medicinal chemistry. The core structure presents several points for chemical modification, each influencing the compound's interaction with the target enzyme.

The Privileged 3-(Cyclopentyloxy)-4-methoxyphenyl Moiety

The 3-(cyclopentyloxy)-4-methoxyphenyl group is a recurring motif in a multitude of potent PDE4 inhibitors. Its efficacy stems from its ability to mimic the catechol moiety of the natural substrate, cAMP, thereby anchoring the inhibitor within the enzyme's active site. The cyclopentyloxy group, in particular, has been shown to confer a favorable balance of lipophilicity and conformational rigidity, contributing to enhanced potency and selectivity.

The Versatile Benzamide Functionality

The benzamide group serves as a versatile linker and a key interaction point with the PDE4 enzyme. Structure-activity relationship (SAR) studies on a range of N-substituted benzamides have revealed that modifications at this position can profoundly impact potency and selectivity for different PDE4 subtypes (A, B, C, and D). For instance, the development of compounds like GEBR-7b, a selective PDE4D inhibitor, has underscored the importance of the N-substituted moiety in achieving subtype selectivity.[4][6]

The following table summarizes the inhibitory activity of selected compounds featuring the 3-(cyclopentyloxy)-4-methoxyphenyl core, illustrating the impact of structural modifications on PDE4 inhibition.

| Compound | Target | IC50 (nM) | Therapeutic Area | Reference |

| Rolipram | PDE4 | 2-95 | Depression (investigational) | [5] |

| GEBR-7b | PDE4D | Potent | Alzheimer's Disease (preclinical) | [4][6] |

| Analogs of GEBR-7b (e.g., compound 8a) | PDE4D | Potent | Alzheimer's Disease (preclinical) | [4] |

| 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (Piclamilast) | PDE4 | Potent | Asthma (investigational) |

Pharmacology and Mechanism of Action: Elevating cAMP Signaling

The therapeutic effects of 3-(cyclopentyloxy)-4-methoxybenzamide-based PDE4 inhibitors are mediated through the modulation of the cAMP signaling pathway. PDE4 enzymes are responsible for the degradation of cAMP to AMP. By inhibiting PDE4, these compounds prevent this degradation, leading to an accumulation of intracellular cAMP.

Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in anti-inflammatory responses and neuronal plasticity.[4] This mechanism underlies the therapeutic potential of these compounds in both inflammatory and neurological disorders.

Synthetic Chemistry: Constructing the Core Scaffold

The synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide and its derivatives typically commences with commercially available starting materials and involves a straightforward and scalable reaction sequence. A key intermediate in this process is 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

Experimental Protocol: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

This protocol is adapted from methodologies described in the patent literature.[7]

Materials:

-

3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

-

Cyclopentyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 3-hydroxy-4-methoxybenzaldehyde in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopentyl bromide to the reaction mixture.

-

Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

Synthesis of the Benzamide Scaffold

The 3-(cyclopentyloxy)-4-methoxybenzamide core is then synthesized from the corresponding benzaldehyde via a two-step oxidation and amidation sequence.

-

Oxidation: The 3-(cyclopentyloxy)-4-methoxybenzaldehyde is oxidized to the corresponding carboxylic acid, 3-(cyclopentyloxy)-4-methoxybenzoic acid, using a suitable oxidizing agent such as potassium permanganate or Jones reagent.

-

Amidation: The resulting carboxylic acid is then coupled with ammonia or a primary/secondary amine using standard amide bond-forming reagents (e.g., HATU, HOBt, EDC) to yield the desired 3-(cyclopentyloxy)-4-methoxybenzamide analog.

Conclusion and Future Directions

The 3-(cyclopentyloxy)-4-methoxybenzamide scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective PDE4 inhibitors. The extensive body of research surrounding this chemical class has provided invaluable insights into the structural requirements for effective PDE4 inhibition and has paved the way for the development of novel therapeutics for a range of debilitating diseases.

Future research in this area will likely focus on the development of inhibitors with improved subtype selectivity, particularly for PDE4B and PDE4D, to minimize the dose-limiting side effects associated with earlier generations of PDE4 inhibitors. Furthermore, the exploration of novel N-substituents on the benzamide core may lead to compounds with enhanced pharmacokinetic properties and improved brain penetrance for the treatment of neurological disorders. The continued application of rational drug design principles to the 3-(cyclopentyloxy)-4-methoxybenzamide scaffold holds significant promise for the future of PDE4-targeted therapies.

References

-

Yahya-Meymandi, A., Mohammadi Ziarani, G., Shafiee, A., & Foroumadi, A. (2016). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Iranian Journal of Pharmaceutical Research, 15(3), 349–355. [Link]

-

Caraci, F., et al. (2015). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Journal of Medicinal Chemistry, 58(1), 220-233. [Link]

-

Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1753-1757. [Link]

-

Patsnap Synapse. (2024). What are PDE4B inhibitors and how do they work? [Link]

-

National Center for Biotechnology Information. (2006). 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

MDPI. (2022). Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. [Link]

-

National Center for Biotechnology Information. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

-

Patsnap Synapse. (2023). What are PDE4 inhibitors and how do you quickly get the latest development progress? [Link]

-

Maurice, D. H., et al. (2014). Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: Inhibition and beyond. Nature Reviews Drug Discovery, 13(4), 290-314. [Link]

-

Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-4421. [Link]

-

National Center for Biotechnology Information. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

-

MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

- Google Patents. (2007). Method for producing 3-cyclopentyloxy-4-methoxybenzaldehyde.

-

PubChem. (n.d.). 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide. [Link]

-

ResearchGate. (2018). New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment. [Link]

Sources

- 1. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. What are PDE4B inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JP2007532584A - Method for producing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

A Technical Guide to the Preclinical Evaluation of 3-(Cyclopentyloxy)-4-methoxybenzamide for Asthma Research

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals investigating the therapeutic potential of 3-(cyclopentyloxy)-4-methoxybenzamide and its derivatives as novel treatments for asthma. By integrating established principles of asthma pathophysiology with robust preclinical testing methodologies, this document serves as a comprehensive resource for the systematic evaluation of this promising class of compounds.

Introduction: The Rationale for Targeting Phosphodiesterase 4 in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, reversible airflow obstruction, and respiratory symptoms such as wheezing, coughing, and shortness of breath. The underlying inflammation is a complex interplay of various immune cells, including mast cells, eosinophils, T-lymphocytes, and neutrophils, which release a cascade of inflammatory mediators.

A key regulator of inflammatory cell activity is the intracellular second messenger, cyclic adenosine monophosphate (cAMP). Phosphodiesterase 4 (PDE4) is a predominant enzyme in inflammatory and immune cells that specifically hydrolyzes cAMP, thereby terminating its signaling. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, resulting in a broad range of anti-inflammatory responses.

Compounds based on the 3-(cyclopentyloxy)-4-methoxybenzamide scaffold have emerged as potent and selective PDE4 inhibitors. Notably, derivatives such as 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide have demonstrated significant potential in preclinical studies, suggesting a promising therapeutic avenue for asthma.[1] This guide will delineate the critical steps and assays required to thoroughly characterize the preclinical efficacy and safety of this chemical series.

Mechanism of Action: Elucidating the Anti-Inflammatory Cascade

The primary mechanism of action for 3-(cyclopentyloxy)-4-methoxybenzamide derivatives in the context of asthma is the selective inhibition of the PDE4 enzyme. This inhibition sets off a signaling cascade that ultimately suppresses the inflammatory processes driving the disease.

The Central Role of cAMP Elevation

By inhibiting PDE4, these compounds prevent the degradation of cAMP in key inflammatory and structural cells of the airways. The resulting increase in intracellular cAMP levels leads to:

-

Suppression of Inflammatory Cell Activation: Elevated cAMP levels inhibit the release of pro-inflammatory mediators (e.g., histamine, leukotrienes, cytokines) from mast cells, eosinophils, neutrophils, and T-lymphocytes.

-

Relaxation of Airway Smooth Muscle: Increased cAMP in airway smooth muscle cells promotes relaxation, leading to bronchodilation.

-

Enhanced Anti-inflammatory Gene Transcription: cAMP can activate the transcription factor CREB (cAMP response element-binding protein), which can promote the expression of anti-inflammatory genes.

dot digraph "PDE4 Inhibition Signaling Pathway" { rankdir="LR"; size="7.6,5"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

} "PDE4 Inhibition Pathway"

In Vitro Evaluation: A Step-by-Step Approach

A tiered in vitro testing cascade is essential to characterize the potency, selectivity, and cellular effects of 3-(cyclopentyloxy)-4-methoxybenzamide derivatives.

Primary Screening: PDE4 Enzyme Inhibition Assay

The initial step is to determine the direct inhibitory activity of the compound on the PDE4 enzyme.

Protocol: Fluorescence Polarization (FP)-Based PDE4 Inhibition Assay

-

Reagents: Recombinant human PDE4 enzyme, FAM-labeled cAMP substrate, binding agent, assay buffer.

-

Procedure: a. In a 384-well plate, add assay buffer, the test compound at various concentrations, and the PDE4 enzyme. b. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction. c. Initiate the reaction by adding the FAM-cAMP substrate. d. Incubate for 60 minutes at room temperature. e. Stop the reaction and add the binding agent, which binds to the linearized FAM-AMP product. f. Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: The increase in FP is proportional to PDE4 activity. Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity.

| Compound | PDE4 Isoform | IC50 (nM) |

| Roflumilast (Reference) | PDE4B | ~0.8 |

| PDE4D | ~0.7 | |

| 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide | PDE4 (mixed) | Potent inhibition observed[1] |

Note: Specific IC50 values for 3-(cyclopentyloxy)-4-methoxybenzamide derivatives against different PDE4 isoforms should be determined experimentally.

Cellular Assays: Quantifying Anti-Inflammatory Effects

The next stage involves assessing the compound's ability to modulate inflammatory responses in relevant cell types.

Protocol: LPS-Induced TNF-α Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Cell Culture: Isolate PBMCs from healthy donor blood and culture them in appropriate media.

-

Procedure: a. Pre-incubate the PBMCs with various concentrations of the test compound for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. c. Incubate for 24 hours. d. Collect the cell culture supernatant. e. Measure the concentration of TNF-α in the supernatant using an ELISA kit.

-

Data Analysis: Determine the IC50 value for the inhibition of TNF-α release.

Protocol: Inhibition of Mast Cell Degranulation

-

Cell Line: Use a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.

-

Procedure: a. Pre-incubate mast cells with the test compound. b. Induce degranulation with an appropriate stimulus (e.g., compound 48/80 or IgE/antigen). c. Measure the release of β-hexosaminidase, a marker of degranulation, using a colorimetric assay.

-

Data Analysis: Calculate the percentage inhibition of degranulation at different compound concentrations.

dot digraph "InVitro_Assay_Workflow" { rankdir="TB"; size="7.6,5"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "In Vitro Assay Workflow"

In Vivo Efficacy Models: Simulating Asthma Pathophysiology

Animal models are indispensable for evaluating the therapeutic potential of a drug candidate in a complex biological system. The ovalbumin (OVA)-induced allergic asthma model in mice is a widely accepted standard.

Protocol: Ovalbumin-Induced Allergic Asthma in BALB/c Mice

-

Sensitization: a. On days 0 and 14, administer an intraperitoneal (i.p.) injection of OVA emulsified in alum adjuvant.

-

Challenge: a. On days 28, 29, and 30, expose the mice to an aerosolized solution of OVA for 30 minutes.

-

Treatment: a. Administer 3-(cyclopentyloxy)-4-methoxybenzamide or a vehicle control (e.g., orally or i.p.) at various doses, typically 1 hour before each OVA challenge.

-

Endpoints (24-48 hours after the last challenge): a. Airway Hyperresponsiveness (AHR): Measure the response to increasing concentrations of inhaled methacholine using whole-body plethysmography.[2][3] b. Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell infiltration (total and differential cell counts, particularly eosinophils). c. Lung Histology: Process lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production). d. Cytokine Analysis: Measure Th2 cytokine levels (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA. e. Serum IgE: Measure OVA-specific IgE levels in the serum.

| Treatment Group | Eosinophil Count in BAL Fluid (cells/mL) | Airway Hyperresponsiveness (Penh at 50 mg/mL Methacholine) |

| Vehicle Control | High | High |

| 3-(cyclopentyloxy)-4-methoxybenzamide (Low Dose) | Reduced | Reduced |

| 3-(cyclopentyloxy)-4-methoxybenzamide (High Dose) | Significantly Reduced | Significantly Reduced |

| Fluticasone Propionate (Positive Control) | Significantly Reduced | Significantly Reduced |

This table represents expected outcomes and should be populated with experimental data.

dot digraph "InVivo_Asthma_Model_Workflow" { rankdir="LR"; size="7.6,5"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "In Vivo Asthma Model Workflow"

Pharmacokinetics and Safety Assessment

A preliminary evaluation of the pharmacokinetic (PK) and safety profile of the lead compound is crucial for its progression.

Pharmacokinetic Studies

Protocol: Rodent Pharmacokinetic Profiling

-

Dosing: Administer the compound to rats or mice via the intended clinical route (e.g., oral) and intravenously.

-

Sampling: Collect blood samples at multiple time points post-dosing.

-

Analysis: Quantify the concentration of the parent drug and any major metabolites in plasma using LC-MS/MS.[2]

-

Parameters to Determine:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the curve (AUC)

-

Half-life (t1/2)

-

Bioavailability

-

| Compound | Route | Bioavailability (%) | t1/2 (hours) |

| Roflumilast (Human) | Oral | ~80% | ~17 |

| 3-(cyclopentyloxy)-4-methoxybenzamide derivative (Rodent) | Oral | To be determined | To be determined |

Preliminary Safety and Toxicology

In Vitro Cytotoxicity: Assess the compound's effect on the viability of various cell lines (e.g., HepG2 for liver toxicity) using assays like the MTT or LDH release assay.[4]

hERG Channel Inhibition: Evaluate the potential for cardiac liability by testing the compound's ability to inhibit the hERG potassium channel, a common cause of drug-induced QT prolongation.

Ames Test: Screen for mutagenic potential using this bacterial reverse mutation assay.[5]

Conclusion and Future Directions

This guide outlines a comprehensive preclinical strategy for the evaluation of 3-(cyclopentyloxy)-4-methoxybenzamide derivatives for the treatment of asthma. A successful progression through this cascade of in vitro and in vivo studies will provide a robust data package to support the advancement of a lead candidate into further development.

Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity while minimizing potential side effects. Furthermore, exploring the efficacy of these compounds in models of steroid-resistant asthma could unveil a significant therapeutic niche.

References

-

BPS Bioscience. (n.d.). Roflumilast PDE4. Retrieved from [Link]

- Lin, C. S., et al. (2018). Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. Journal of Thoracic Disease, 10(9), 5585–5596.

- David, M., et al. (2004). High absolute bioavailability of the new oral phosphodiesterase-4 inhibitor roflumilast. Clinical Pharmacokinetics, 43(11), 785–792.

-

The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from [Link]

- Martorana, P. A., et al. (2005). Roflumilast fully prevents emphysema in mice chronically exposed to cigarette smoke. American Journal of Respiratory and Critical Care Medicine, 172(7), 848–853.

- Lötvall, J., et al. (2002). Intranasal fluticasone propionate inhibits allergen induced bone marrow eosinophilia in mice. Pulmonary Pharmacology & Therapeutics, 15(3), 255–261.

- Barnes, P. J. (2011). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. British Journal of Pharmacology, 163(1), 1–13.

- Turner, C. R., et al. (1995). Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Journal of Medicinal Chemistry, 38(13), 2531–2542.

- Kim, S. H., et al. (2020). The Effect of Bronchoconstriction by Methacholine Inhalation in a Murine Model of Asthma. International Archives of Allergy and Immunology, 181(10), 763–772.

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

- Cassidy, K. C., & R-S, K. (2000). Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 845–854.

- DaSilva, J. N., et al. (2006). 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one. In Molecular Imaging and Contrast Agent Database (MICAD).

- Lee, K. R., et al. (2006). Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 16(11), 2994–2997.

- Nugroho, A. E., et al. (2010). Inhibitory effect of 2,5-bis(4-hydroxy-3-methoxybenzylidene) cyclopentanone on mast cell histamine mediated-rat paw edema. Songklanakarin Journal of Science and Technology, 32(4), 341-347.

- Dente, F. L., et al. (2006). Inhaled fluticasone propionate is effective as well as oral prednisone in reducing sputum eosinophilia during exacerbations of asthma which do not require hospitalization. Pulmonary Pharmacology & Therapeutics, 19(1), 30–36.

- Palmqvist, M., et al. (1999). Prolonged protection against methacholine-induced bronchoconstriction by the inhaled beta 2-agonist formoterol. Chest, 116(6), 1563–1568.

- Kim, S. H., et al. (2020). The Effect of Bronchoconstriction by Methacholine Inhalation in a Murine Model of Asthma. International Archives of Allergy and Immunology, 181(10), 763-772.

- Hatzelmann, A., et al. (2001). In Vivo Efficacy in Airway Disease Models of Roflumilast, a Novel Orally Active PDE4 Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267–279.

- Kang, S. A., & Yu, H. S. (2025). Microarray-based characterization of airway inflammation induced by environmental Acanthamoeba exposure versus the ovalbumin-alum model. Parasites, Hosts and Diseases, 63(4), 327-339.

- Lapperre, T. S., et al. (2007). Effect of salmeterol/fluticasone propionate on airway inflammation in COPD: a randomised controlled trial.

- Hamelmann, E., et al. (1997). Noninvasive measurement of airway responsiveness in allergic mice using barometric plethysmography. American Journal of Respiratory and Critical Care Medicine, 156(3), 766–775.

- Chatterjee, A., et al. (2019). Cyclo-oxygenase and lipoxygenase pathways in mast cell dependent-neurogenic inflammation induced by electrical stimulation of the rat saphenous nerve. British Journal of Pharmacology, 176(16), 3051–3067.

- Min, B., & Paul, W. E. (2008). IL-33 promotes eosinophilia in vivo and antagonizes IL-5-dependent eosinophil hematopoiesis ex vivo.

- Jayaram, L., et al. (2005). Steroid naive eosinophilic asthma: anti-inflammatory effects of fluticasone and montelukast. Thorax, 60(2), 100–105.

- Global Initiative for Chronic Obstructive Lung Disease. (2025). Global Strategy for the Diagnosis, Management, and Prevention of Chronic Obstructive Pulmonary Disease.

- Wang, Y., et al. (2024). Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway.

- Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412–4421.

- Parada, C. A., et al. (2015). Mast cell degranulation mediates compound 48/80-induced hyperalgesia in mice. Pain, 156(8), 1517–1525.

- Vignola, A. M., et al. (1998). Fluticasone propionate induced alterations to lung function and the immunopathology of asthma over time. Thorax, 53(7), 549–555.

- Hagan, J. B., & Kita, H. (2006). Two puffs of 90 microg albuterol prior to 3% saline sputum induction results in less FEV-1 decline than single concentration 25 mg/ml methacholine challenge. Allergy and Asthma Proceedings, 27(5), 422–425.

- Liu, J., et al. (2025). Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study. Allergy, Asthma & Immunology Research, 17(3), e34.

- Martorana, P. A., et al. (2005). Roflumilast fully prevents emphysema in mice chronically exposed to cigarette smoke. American Journal of Respiratory and Critical Care Medicine, 172(7), 848–853.

- Lee, H., et al. (2023). Formononetin Inhibits Mast Cell Degranulation to Ameliorate Compound 48/80-Induced Pseudoallergic Reactions. International Journal of Molecular Sciences, 24(14), 11425.

- Nioi, P., et al. (2013). Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. Toxicological Sciences, 136(1), 105–119.

-

Taylor & Francis. (n.d.). Methacholine – Knowledge and References. Retrieved from [Link]

- Kumar, D., et al. (2024). Therapeutic potential of flavonoids in ovalbumin induced asthma in mice model.

Sources

- 1. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzamide (Piclamilast): A Potent PDE4 Inhibitor with Therapeutic Potential in Inflammatory Diseases

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 3-(cyclopentyloxy)-4-methoxybenzamide, more commonly known as Piclamilast (also identified as RP 73401), a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor. Piclamilast has emerged as a compound of significant interest for its therapeutic potential in treating a range of inflammatory conditions, particularly respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

By selectively targeting the PDE4 enzyme, which is highly expressed in immune and inflammatory cells, Piclamilast effectively increases intracellular levels of cyclic adenosine monophosphate (cAMP). This upregulation of cAMP modulates multiple downstream signaling pathways, leading to a broad spectrum of anti-inflammatory effects. These include the suppression of pro-inflammatory cytokines and chemokines, and the inhibition of inflammatory cell recruitment and activation.

This document details Piclamilast's chemical properties, a general synthesis protocol, and its intricate mechanism of action. Furthermore, it consolidates preclinical data from in vitro and in vivo studies, demonstrating its efficacy in established animal models of asthma and COPD. Quantitative data on its impact on inflammatory markers, alongside detailed experimental protocols, are provided to offer field-proven insights. This guide also addresses the pharmacokinetic profile and safety considerations of Piclamilast, aiming to serve as a critical resource for ongoing research and the potential clinical development of this promising anti-inflammatory agent.

Introduction: A Second-Generation PDE4 Inhibitor

3-(Cyclopentyloxy)-4-methoxybenzamide, or Piclamilast (RP 73401), is a small molecule belonging to the benzamide class. It is recognized as a second-generation phosphodiesterase 4 (PDE4) inhibitor, designed as a structural analogue to earlier compounds like rolipram, with the goal of an improved therapeutic index.[1] The chemical structure of Piclamilast was first reported in a 1995 European patent application.[1]

The PDE4 enzyme family plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP), a vital second messenger that governs the function of numerous immune and inflammatory cells.[2] Through the selective inhibition of PDE4, Piclamilast elevates intracellular cAMP levels, triggering a wide array of anti-inflammatory responses. This mechanism has established Piclamilast as a compelling candidate for the management of inflammatory disorders, with a primary focus on respiratory conditions like asthma and COPD.[1]

This guide offers an in-depth exploration of Piclamilast's chemical characteristics, pharmacological actions, preclinical effectiveness, and its pharmacokinetic and toxicological profile.

Chemical Profile and Synthesis

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-(cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide | [1] |

| Synonyms | Piclamilast, RP 73401 | [1] |

| Molecular Formula | C₁₈H₁₈Cl₂N₂O₃ | [1] |

| Molecular Weight | 381.25 g/mol | [1] |

| CAS Number | 144035-83-6 | [1] |

| Appearance | Solid | [3] |

| Solubility | Soluble in ethanol (~20 mM) and DMSO (~100 mM) | [3] |

Synthesis Pathway

The synthesis of Piclamilast is a multi-step process that can be adapted for both laboratory and industrial-scale production. The general approach involves the coupling of a substituted benzoic acid with a substituted aminopyridine.

Figure 2. General synthetic pathway for Piclamilast.

A detailed, step-by-step protocol for the synthesis of Piclamilast is provided in the Experimental Protocols section of this guide.

Mechanism of Action: Modulating the Inflammatory Cascade

Piclamilast's therapeutic effects are rooted in its selective inhibition of phosphodiesterase 4 (PDE4).

PDE4 Inhibition and cAMP Signaling

PDE4 is the primary enzyme responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP) into the inactive adenosine monophosphate (AMP).[2] By inhibiting PDE4, Piclamilast prevents this degradation, leading to an accumulation of cAMP within the cell. This rise in intracellular cAMP activates downstream signaling pathways, most notably Protein Kinase A (PKA).

Sources

Technical Deep Dive: 3-(Cyclopentyloxy)-4-methoxybenzamide

Executive Summary & Chemical Identity

3-(cyclopentyloxy)-4-methoxybenzamide represents the core pharmacophore for a generation of selective Phosphodiesterase 4 (PDE4) inhibitors, most notably Piclamilast (RP 73401) and Roflumilast . Structurally, it is defined by a catechol ether backbone where the 3-position is occupied by a lipophilic cyclopentyl group and the 4-position by a methoxy group.

This scaffold is critical in respiratory drug discovery (Asthma, COPD) due to its ability to mimic the cAMP substrate in the PDE4 catalytic pocket, specifically leveraging the "hydrophobic clamp" mechanism. While the unsubstituted primary amide exists as a chemical intermediate, the term is often used interchangeably in research contexts to refer to the N-substituted bioactive derivatives.

Chemical Profile Table[1][2]

| Property | Value / Descriptor |

| IUPAC Name | 3-(cyclopentyloxy)-4-methoxybenzamide |

| Common Scaffold Ref | Rolipram-like dialkoxybenzamide |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Key Derivative | Piclamilast (N-(3,5-dichloropyridin-4-yl) analogue) |

| Lipophilicity (LogP) | ~2.5 (Calculated for primary amide); >4.0 for Piclamilast |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

| Therapeutic Target | PDE4 (cAMP-specific 3',5'-cyclic phosphodiesterase 4) |

Synthetic Methodology & Process Chemistry

The synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide requires precise regiochemical control to establish the dialkoxy pattern. The following protocol is based on scalable industrial processes developed to avoid racemization and minimize hazardous waste (e.g., replacing hydride reagents with carbonate bases).

Validated Synthesis Route

The synthesis proceeds from Isovanillin (3-hydroxy-4-methoxybenzaldehyde), utilizing its phenolic hydroxyl group for selective alkylation.

Step 1: Regioselective Alkylation (Etherification)

-

Reagents: Isovanillin, Cyclopentyl bromide, Potassium Carbonate (

), DMF. -

Protocol:

-

Charge a reactor with Isovanillin (1.0 eq) and DMF (5 vol).

-

Add finely ground anhydrous

(1.5 eq). Note: Use of carbonate avoids the safety risks of NaH on scale. -

Heat to 60°C and add Cyclopentyl bromide (1.2 eq) dropwise over 1 hour.

-

Agitate at 70-80°C for 4-6 hours. Monitor by HPLC for disappearance of isovanillin.

-

Workup: Quench with water, extract into Ethyl Acetate. Wash with dilute NaOH to remove unreacted phenol.

-

Yield: ~85-90% of 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

-

Step 2: Oxidation to Carboxylic Acid

-

Reagents: Sodium Chlorite (

), Hydrogen Peroxide ( -

Industrial Insight: While Pinnick oxidation is common in academic labs, industrial routes often utilize aqueous

under alkaline conditions or

Step 3: Amidation

-

Reagents: Thionyl Chloride (

), Toluene, Ammonia (for primary amide) or 4-amino-3,5-dichloropyridine (for Piclamilast). -

Protocol:

-

Suspend the benzoic acid derivative in Toluene.

-

Add

(1.2 eq) and catalytic DMF. Heat to reflux to generate the acid chloride. -

Remove excess

via azeotropic distillation. -

Coupling: Add the acid chloride solution to a cooled mixture of the amine and a base (Triethylamine or Pyridine).

-

Crystallize the final benzamide from Ethanol/Water.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from Isovanillin to the Benzamide scaffold.[1] Colors indicate reaction types (Yellow: Construction, Red: Activation, Green: Coupling).

Pharmacodynamics: Mechanism of Action

The 3-(cyclopentyloxy)-4-methoxybenzamide structure is a potent inhibitor of PDE4 , the enzyme responsible for hydrolyzing cyclic Adenosine Monophosphate (cAMP) to 5'-AMP in immune cells (eosinophils, neutrophils).

Structural Binding Mode

-

The Cyclopentyl Group: This moiety is critical. It occupies a distinct hydrophobic pocket (the Q-pocket) within the PDE4 active site. This "hydrophobic clamp" locks the inhibitor in place, preventing the entry of the natural substrate (cAMP).

-

The Methoxy Group: Mimics the interactions of the phosphate backbone of cAMP.

-

The Amide Region: Forms hydrogen bonds with a glutamine residue (Gln369 in PDE4D) in the binding pocket, stabilizing the complex.

Signaling Cascade

Inhibition of PDE4 leads to an accumulation of intracellular cAMP.

-

Elevated cAMP activates Protein Kinase A (PKA).

-

PKA phosphorylates downstream transcription factors (CREB) and inhibits NF-κB.

-

Result: Decreased expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-17) and reduced smooth muscle contraction.

Mechanism Diagram

Figure 2: Pharmacological cascade. The inhibitor blocks PDE4, preserving cAMP levels which triggers anti-inflammatory downstream signaling.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.

-

Retention Time: The lipophilic cyclopentyl group will result in a later elution time compared to Isovanillin.

NMR Signature (¹H NMR, 400 MHz, DMSO-d₆)

-

Cyclopentyl Protons: Multiplets in the 1.5–1.9 ppm range (8H) and a methine proton (–OCH–) at ~4.8 ppm.

-

Methoxy Group: Singlet at ~3.8 ppm (3H).

-

Aromatic Protons: Three distinct signals in the 6.9–7.5 ppm range (ABX system).

-

Amide Protons: Broad singlets (if primary amide) or downfield signals (if N-substituted) >8.0 ppm.

References

-

Ashton, M. J., et al. (1994). "Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues." Journal of Medicinal Chemistry, 37(11), 1696–1703.

-

Rhone-Poulenc Rorer S.A. (1998). "Process Development of the PDE IV Inhibitor 3-(Cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide." Organic Process Research & Development, 2(3), 157–168.

-

PubChem Compound Summary. (2025). "3-Cyclopentyloxy-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (Piclamilast)." National Center for Biotechnology Information.

- Muller, T., et al. (1996). "Subtypes of the type 4 cAMP phosphodiesterases: structure, regulation and selective inhibition." Trends in Pharmacological Sciences, 17(8), 294-298.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide, a valuable intermediate in pharmaceutical research. The protocol herein is centered around the robust and well-established Williamson ether synthesis, a cornerstone of organic chemistry. This application note details the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product. The information is curated to provide researchers with the necessary details to confidently replicate this synthesis in a laboratory setting.

Introduction

3-(cyclopentyloxy)-4-methoxybenzamide and its derivatives are of significant interest in medicinal chemistry. The core structure is a key component in the development of various therapeutic agents. A reliable and scalable synthesis of this compound is therefore crucial for advancing research in this area. The Williamson ether synthesis offers a straightforward and efficient method for the preparation of the target molecule from commercially available starting materials. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2]

Reaction Scheme

The synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide is achieved through the O-alkylation of 3-hydroxy-4-methoxybenzamide with cyclopentyl bromide. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a mild base like potassium carbonate to facilitate the formation of the phenoxide nucleophile.

Caption: Step-by-step workflow for the synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methoxybenzamide (1.67 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and anhydrous N,N-dimethylformamide (30 mL).

-

Initial Stirring: Stir the suspension at room temperature for 15 minutes to ensure good mixing.

-

Addition of Alkylating Agent: Slowly add cyclopentyl bromide (1.79 g, 1.43 mL, 12.0 mmol) to the reaction mixture dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the starting material (3-hydroxy-4-methoxybenzamide) indicates the completion of the reaction.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold deionized water. A precipitate may form.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 3-(cyclopentyloxy)-4-methoxybenzamide as a solid.

Characterization and Quality Control

The identity and purity of the synthesized 3-(cyclopentyloxy)-4-methoxybenzamide should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

Appearance: White to off-white solid.

-

Melting Point: To be determined experimentally.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, the cyclopentyl group protons, and the amide protons. The chemical shifts will be influenced by the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each unique carbon atom in the molecule.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, C-O-C stretching of the ether and methoxy groups, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₃H₁₇NO₃, MW = 235.28 g/mol ).

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3-hydroxy-4-methoxybenzamide: May cause skin and eye irritation. [3]Avoid inhalation of dust.

-

Cyclopentyl bromide: Flammable liquid and vapor. Causes skin and eye irritation. [4]Handle with care and keep away from ignition sources.

-

N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. [5]It is also a suspected teratogen. [6]Use in a well-ventilated fume hood and avoid contact.

-

Potassium Carbonate: May cause skin and eye irritation. Handle with care to avoid generating dust.

All waste materials should be disposed of in accordance with local environmental regulations.

Discussion and Troubleshooting

-

Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reaction time, the reaction time can be extended, or a slight excess of cyclopentyl bromide and potassium carbonate may be added. Ensure that the reagents and solvent are anhydrous, as water can hydrolyze the alkyl halide and deactivate the phenoxide.

-

Low Yield: Low yields may result from incomplete reaction, side reactions, or losses during workup and purification. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can sometimes improve the yield of Williamson ether syntheses.

-

Purification Challenges: If the crude product is an oil or difficult to crystallize, purification by column chromatography is recommended. A gradient elution of ethyl acetate in hexanes is a good starting point for optimizing the separation.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable compound for use in drug discovery and development programs. The principles of the Williamson ether synthesis are well-understood, making this a robust and adaptable procedure for the synthesis of a wide range of related ethers.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Williamson Ether Synthesis Lab. [Link]

-

Williamson Ether Synthesis. Utah Tech University. [Link]

- Google Patents. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde.

-

Chegg. The mass spectrum of 4-methoxybenzaldehyde B is shown. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

-

Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide. [Link]

-

PubChem. 4-Methoxybenzamide. [Link]

-

European Patent Office. Process for the preparation of hydroxyamides. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethylformamide. [Link]

Sources

- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Methoxybenzamide(5813-86-5) IR Spectrum [chemicalbook.com]

- 4. figshare.com [figshare.com]

- 5. 874485-04-8|3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide|BLD Pharm [bldpharm.com]

- 6. jk-sci.com [jk-sci.com]

Application Notes & Protocols: Formulation of 3-(Cyclopentyloxy)-4-methoxybenzamide for Preclinical Research

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-(cyclopentyloxy)-4-methoxybenzamide. As a member of the benzamide class of molecules investigated for phosphodiesterase 4 (PDE4) inhibition, this compound likely exhibits poor aqueous solubility, a critical challenge for achieving reliable and reproducible results in both in vitro and in vivo experimental settings.[1][2] This guide moves beyond simple solvent-based approaches to detail robust formulation strategies, explaining the scientific rationale behind each choice. It includes step-by-step protocols for solubility assessment, preparation of various formulations, and essential quality control measures to ensure experimental integrity.

Introduction: The Formulation Challenge

3-(Cyclopentyloxy)-4-methoxybenzamide belongs to a chemical class with significant therapeutic potential, primarily as selective inhibitors of phosphodiesterase type IV (PDE4).[1] PDE4 enzymes are critical regulators of intracellular cyclic adenosine monophosphate (cAMP), a second messenger that mediates the activity of numerous inflammatory and immune cells.[3] By inhibiting PDE4, compounds of this class can exert powerful anti-inflammatory and bronchodilator effects, making them valuable tools for research in asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions.[3][4]

The primary obstacle in the preclinical development of this and similar molecules is their physicochemical nature. The presence of the cyclopentyloxy and benzamide moieties contributes to a molecular structure that is often highly crystalline and lipophilic, resulting in poor solubility in aqueous media.[5][6] This characteristic, typical of Biopharmaceutics Classification System (BCS) Class II compounds, can lead to:

-

Underestimated potency in in vitro assays due to precipitation.

-

Poor and erratic bioavailability in in vivo studies.

-

Lack of dose-response relationships.

-

High inter-subject variability in animal studies.

Therefore, a well-designed formulation is not merely a vehicle for delivery; it is an essential component of the experimental design, critical for generating meaningful and reliable data. This guide provides the foundational knowledge and practical protocols to address this challenge.

Section 1: Physicochemical Profile and Pre-formulation

A thorough understanding of the compound's properties is the cornerstone of rational formulation design. While extensive experimental data for this specific benzamide is not widely published, we can infer its likely characteristics from its structure and related analogues like Piclamilast.[7]

Table 1: Key Physicochemical Properties of 3-(Cyclopentyloxy)-4-methoxybenzamide and Related Structures

| Property | 3-(Cyclopentyloxy)-4-methoxybenzamide | Piclamilast (Analogue) | General Interpretation for Formulation |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₃ | C₁₈H₁₈Cl₂N₂O₃[3] | - |